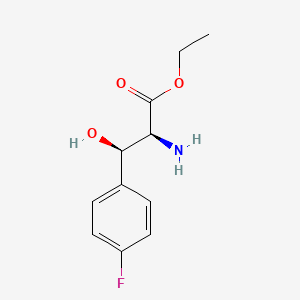
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor molecule, such as an α-keto ester, in the presence of a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality and high yields. The use of flow chemistry also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate can be compared to other similar compounds, such as:
Ethyl (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (2S,3R)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate: Similar structure but with a bromine atom instead of fluorine.
Ethyl (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14FNO3 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H14FNO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2,13H2,1H3/t9-,10+/m0/s1 |
InChI Key |
MWWXTRUQUZUSRU-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C1=CC=C(C=C1)F)O)N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















